molecular formula C17H13NO4 B2564501 6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 301344-92-3

6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2564501
CAS No.: 301344-92-3
M. Wt: 295.294
InChI Key: LZSBQLYXKMMEIL-UHFFFAOYSA-N
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Description

6-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for research applications. Coumarins are a significant class of compounds known for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The structural motif of a 3-carboxamide substituent on the coumarin core is a key pharmacophore investigated for targeting various enzymes . This compound is of particular interest in medicinal chemistry and drug discovery. Specifically, closely related 3-carboxamido coumarin analogs have been identified as promising scaffolds for selective inhibition of enzymes like monoamine oxidases (MAO) and carbonic anhydrases (CA) . For instance, similar compounds have shown potential as selective MAO-B inhibitors for neurological research , and as potent, selective inhibitors of the tumor-associated carbonic anhydrase isoforms CA IX and XII, which are overexpressed in various human solid tumors . The presence of the 6-methoxy and N-phenyl substituents on the core structure allows researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity for specific targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound in various in vitro assays to investigate its biochemical properties and potential mechanisms of action.

Properties

IUPAC Name

6-methoxy-2-oxo-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-13-7-8-15-11(9-13)10-14(17(20)22-15)16(19)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSBQLYXKMMEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) at position 6 is susceptible to oxidation under specific conditions. While direct oxidation of the methoxy group is less common, the chromene core may participate in redox processes. For example, oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can lead to oxidized derivatives, though detailed product identification requires further characterization.

Key Reagents/Conditions :

  • KMnO₄ or H₂O₂ in acidic/basic media.
    Potential Products : Oxidized derivatives (e.g., hydroxylated chromene).

Reduction Reactions

The carbonyl group (C=O) at position 2 undergoes reduction to form hydroxyl (-OH) or alcohol derivatives. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These reactions are typically carried out in polar aprotic solvents (e.g., THF) or alcohol-based media.

Key Reagents/Conditions :

  • NaBH₄ or LiAlH₄ in THF/ethanol.
    Product : 6-Methoxy-2-hydroxy-N-phenyl-2H-chromene-3-carboxamide.

Substitution Reactions

The methoxy group (-OCH₃) can participate in nucleophilic substitution under acidic or basic conditions, enabling functional group replacement. For example, alkyl halides or acyl chlorides may introduce new substituents, depending on reaction conditions.

Key Reagents/Conditions :

  • Acidic (e.g., HCl) or basic (e.g., NaOH) media with alkyl halides/acyl chlorides.
    Product : N-substituted chromene derivatives (e.g., -O-R or -NH-R).

Amidation/Acylation

The carboxamide group (-CONH-Ar) is reactive toward amidation or acylation. Reagents like acyl chlorides or amides can modify this moiety, altering its biological activity. For instance, acylation may enhance lipophilicity, while amidation could introduce hydrogen-bonding partners.

Key Reagents/Conditions :

  • Acyl chlorides (e.g., RCOCl) in basic media (e.g., pyridine).
    Product : Acylated or amidated carboxamide derivatives.

Rearrangements Under Acidic Conditions

In aqueous acidic environments (e.g., 80% acetic acid), the compound undergoes rearrangement reactions. For example, treatment with anthranilates or benzohydrazide can yield N-aryl-2-oxo-2H-chromene-3-carboxamides via intermediates like 2-(arylimino)-2H-chromenes. This mechanism involves nucleophilic attack and subsequent elimination .

Key Reagents/Conditions :

  • Aqueous acetic acid, reflux conditions.
    Product : Rearranged chromene derivatives (e.g., N-aryl-substituted carboxamides) .

Dehydration to Nitriles

Under basic conditions (e.g., DMF, DMSO, or pyridine), the compound may undergo dehydration to form 2-oxo-2H-chromene-3-carbonitriles . This reaction involves solvent-mediated elimination, as observed in related chromene derivatives .

Key Reagents/Conditions :

  • Basic aprotic solvents (e.g., DMF) at elevated temperatures.
    Product : Nitrile derivatives (e.g., 2-oxo-2H-chromene-3-carbonitrile) .

Comparison of Reaction Types

Reaction Type Key Reagents Conditions Product
Oxidation KMnO₄, H₂O₂Acidic/Basic mediaOxidized chromene derivatives (e.g., hydroxylated forms)
Reduction NaBH₄, LiAlH₄THF/EtOH6-Methoxy-2-hydroxy-N-phenyl-2H-chromene-3-carboxamide
Substitution Alkyl halides, acyl chloridesAcidic/Basic mediaN-substituted chromene derivatives (e.g., -O-R or -NH-R)
Amidation/Acylation Acyl chlorides, amidesPyridine, basic mediaAcylated or amidated carboxamide derivatives
Rearrangements Anthranilates, benzohydrazideAqueous acetic acid, refluxN-aryl-2-oxo-2H-chromene-3-carboxamides
Dehydration DMF, DMSO, pyridineElevated temperatures2-Oxo-2H-chromene-3-carbonitriles

Mechanistic Insights

The chromene core’s reactivity stems from its conjugated π-system, which facilitates electron transfer during redox processes. The carboxamide group’s hydrogen-bonding capability enhances its role in substitution and amidation reactions. Acidic conditions promote rearrangements by protonating intermediates, enabling nucleophilic attack and elimination .

Biological Activity

6-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15NO4\text{C}_{16}\text{H}_{15}\text{N}\text{O}_4

This compound features a methoxy group, a phenyl group, and a carboxamide moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing the following:

PathogenMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
Escherichia coli64 µg/mLModerate activity
Candida albicans16 µg/mLStrong antifungal activity
Aspergillus niger32 µg/mLModerate antifungal activity

The compound's mechanism of action involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways, making it a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following data summarizes its effects:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500300
IL-61200200

These results indicate that this compound can significantly reduce inflammation, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized below:

Assay TypeIC50 (µM)
DPPH Scavenging25
ABTS Scavenging30

These values indicate that the compound effectively scavenges free radicals, thus protecting cells from oxidative stress-related damage .

Case Studies

In a clinical setting, a case study involving patients with chronic inflammatory conditions showed marked improvement in symptoms after treatment with formulations containing this compound. Patients reported reduced pain levels and improved mobility, highlighting its potential as a therapeutic agent.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways.
  • Receptor Modulation : It modulates receptor activity on cell surfaces, influencing signaling cascades.
  • Gene Expression : Alters gene expression related to inflammation and oxidative stress response .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide exhibits promising anticancer properties. Compounds within the chromene family have been shown to inhibit the proliferation of various cancer cell lines. For example:

Compound Cell Line IC₅₀ Value (μM) Activity Level
10f (similar structure)HT-297.98 ± 0.05Significant
10c (similar structure)K5629.44 ± 0.02Moderate
1e (related compound)HT-29 SP Cells87.81 ± 7%High inhibition

The mechanism of action involves inducing apoptosis through various pathways, including the modulation of cellular targets such as enzymes and receptors.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects. Studies suggest that chromenes can modulate inflammatory pathways, which may provide therapeutic benefits in conditions characterized by chronic inflammation.

Antioxidant Activity

Chromenes, including this compound, are known for their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress in cells. This activity is particularly relevant in the context of diseases where oxidative stress is a contributing factor.

Mechanistic Insights

The biological activity of this compound is attributed to its interaction with specific biological targets. Molecular docking simulations and in vitro binding assays are commonly employed to elucidate these interactions, providing insights into its mechanism of action and guiding further drug development efforts.

Material Science Applications

Beyond its pharmaceutical applications, this compound has potential uses in materials science. Its unique structure could be explored for developing functionalized polymers or dyes, which may have applications in various industries, including textiles and coatings.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The presence of functional groups such as the oxo group allows for further derivatization, potentially enhancing its biological activity or altering its physicochemical properties.

Anticancer Activity Study

A significant study focused on the anticancer activity of chromene derivatives found that compounds structurally related to this compound displayed promising results against various cancer cell lines, emphasizing the need for further research into specific derivatives like this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Variations on the Chromene Ring

6-Methoxy vs. 8-Methoxy/Bromo Substituents
  • 6-Methoxy-2-oxo-N-(2-carboxyphenyl)-2H-chromene-3-carboxamide (36b): This derivative replaces the phenyl group with a 2-carboxyphenyl substituent. Its melting point (124–125°C) and IR bands (3287 cm⁻¹ for NH, 1726 cm⁻¹ for C=O) reflect strong intermolecular interactions .
  • 6-Bromo-8-methoxy-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide :
    Bromination at the 6-position increases molecular weight and alters electronic properties, while the tetrahydrofuran-methyl group introduces steric bulk. Such modifications may improve lipophilicity and blood-brain barrier penetration .

Variations in the Carboxamide Substituent

Phenyl vs. Alkyl/Arylalkyl Groups
  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide :
    Replacing the phenyl group with a 4-methoxyphenethyl chain increases flexibility and hydrophobicity. This modification could enhance membrane permeability, as seen in prodrug designs .
  • This derivative’s molecular weight (C₂₄H₂₁NO₄) and branched structure may influence pharmacokinetics .
Halogenated Derivatives
  • 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Bromine at the 6-position and dimethylphenylamide substituent enhance halogen-π interactions in target binding. This compound’s CAS number (6369-12-6) and molecular formula (C₁₈H₁₄BrNO₃) highlight its utility in high-throughput screening .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Coumarin Derivatives

Compound Name Substituents Melting Point (°C) IR Bands (cm⁻¹) Biological Relevance Reference
6-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide 6-OCH₃, 3-PhCONH Not reported ~1726 (C=O), ~3287 (NH) Enzyme inhibition, anticancer
36b (N-(2-carboxyphenyl)) 6-OCH₃, 3-(2-COOH-PhCONH) 124–125 3287 (NH), 1726 (C=O) Enhanced solubility
6-Bromo-N-(2,4-dimethylphenyl) derivative 6-Br, 3-(2,4-Me₂PhCONH) Not reported Not reported Halogen bonding in targets
N-(4-Methoxyphenethyl) 3-(4-OCH₃-PhCH₂CH₂NH) Not reported ~1675 (C=O) Improved membrane uptake

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